molecular formula C18H26N4O4 B6262826 N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide CAS No. 114281-87-7

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide

Cat. No. B6262826
CAS RN: 114281-87-7
M. Wt: 362.4
InChI Key:
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Description

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide (TEBTC) is a synthetic compound that has been used in a variety of scientific research applications. TEBTC is a hydrophobic molecule that is soluble in organic solvents and is a structural isomer of N1,N2,N3,N4-tetraethylbenzene-1,2,3,4-tetracarboxamide (TBTC). TEBTC is a colorless solid at room temperature and is relatively stable in aqueous solutions.

Scientific Research Applications

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has been used in a variety of scientific research applications. It has been used as a ligand for binding to metal ions, such as copper and iron, which are important for many biological processes. This compound has also been used as a substrate in enzyme assays and as a fluorescent dye in cell imaging. In addition, this compound has been used as a model compound for studying the structure and reactivity of other compounds.

Mechanism of Action

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is a ligand that binds to metal ions, such as copper and iron, which are important for many biological processes. When this compound binds to these metal ions, it forms a coordination complex that is stabilized by hydrogen bonds and electrostatic interactions. The binding of this compound to the metal ions causes a conformational change in the metal ion, which can affect its reactivity and biological activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, such as proteases and kinases, and to modulate the activity of receptors, such as G-protein coupled receptors. In addition, this compound has been found to have an effect on the expression of genes involved in cell cycle regulation, apoptosis, and cell proliferation.

Advantages and Limitations for Lab Experiments

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has several advantages for use in laboratory experiments. It is relatively stable in aqueous solutions and is soluble in organic solvents. In addition, it is relatively inexpensive and can be synthesized from readily available starting materials. However, this compound is not water soluble, which can limit its use in certain experiments.

Future Directions

There are several possible future directions for research involving N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into the structure and reactivity of this compound could lead to the development of new ligands and coordination complexes. Finally, further research into the mechanism of action of this compound could lead to new insights into the regulation of metal ion-dependent processes.

Synthesis Methods

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can be synthesized from N1,N2,N3,N4-tetraethylbenzene-1,2,3,4-tetracarboxylic acid (TBTCA) and N1,N2,N3,N4-tetraethylbenzene-1,2,3,4-tetraamine (TBTCA-amine). The reaction is carried out in an aqueous solution at a pH of 7.0 and a temperature of 25°C. The reaction is catalyzed by sodium hydroxide, and the this compound is precipitated as a solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can be achieved through a multi-step reaction pathway involving the introduction of carboxylic acid groups onto a benzene ring, followed by amidation with ethylamine groups.", "Starting Materials": [ "Benzene", "Ethanol", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide", "Ethylamine", "Ethyl chloroformate" ], "Reaction": [ "Nitration of benzene with a mixture of sulfuric acid and nitric acid to produce nitrobenzene", "Reduction of nitrobenzene to aniline using sodium sulfide", "Bromination of aniline to produce 4-bromoaniline", "Preparation of 4-bromoaniline-2-carboxylic acid by reacting 4-bromoaniline with sodium nitrate and sodium hydroxide", "Preparation of N1,N2-diethyl-4-bromo-1,2-benzenedicarboxamide by reacting 4-bromoaniline-2-carboxylic acid with ethylamine", "Preparation of N1,N2-diethyl-4-bromo-1,2-benzenedicarboxylic acid diethyl ester by reacting N1,N2-diethyl-4-bromo-1,2-benzenedicarboxamide with ethyl chloroformate", "Preparation of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide by reacting N1,N2-diethyl-4-bromo-1,2-benzenedicarboxylic acid diethyl ester with ethylamine" ] }

CAS RN

114281-87-7

Molecular Formula

C18H26N4O4

Molecular Weight

362.4

Purity

95

Origin of Product

United States

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